2,4-Dichloro-5-methylpyridine
Overview
Description
2,4-Dichloro-5-methylpyridine is a unique chemical compound with the empirical formula C6H5Cl2N . It has a molecular weight of 162.02 . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-methylpyridine involves a solution of phosphorus oxychloride in dichloromethane added to a mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine in dichloromethane at 0 ℃ . After stirring for 2 hours, the mixture is reacted at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-methylpyridine is represented by the SMILES stringClC1=CC (Cl)=NC=C1C
. The InChI key for this compound is DUPJNQNLAKJWKU-UHFFFAOYSA-N
. Chemical Reactions Analysis
2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction requires the solvent dioxane .Physical And Chemical Properties Analysis
2,4-Dichloro-5-methylpyridine is a colorless liquid . It has a molecular weight of 162.01 g/mol . It is slightly soluble in water . The compound should be stored in a cool, dark, and well-ventilated place .Scientific Research Applications
Preparation and Purification Methods
The preparation of 2,4-Dichloro-5-methylpyridine involves several methods, including chlorination reactions and distillation techniques. Research by Zhao Bao (2003) reviewed multiple preparation approaches from 3-methylpyridine N-oxide using various chlorinating reagents, demonstrating the versatility in synthesizing this compound. The methodologies underscore the importance of achieving high purity levels for subsequent applications, with some methods yielding products with purity surpassing 99% Su Li, 2005.
Chemical Functionalization and Reactivity
Significant research has focused on the selective functionalization of dichloropyridines, including 2,4-Dichloro-5-methylpyridine. E. Marzi, A. Bigi, and M. Schlosser (2001) explored strategies for the selective functionalization at various sites of dichloropyridines, highlighting the compound's versatility as a reactant for further chemical modifications. These modifications are crucial for creating specific compounds with desired properties for use in pharmaceuticals and agrochemicals.
Application in Pesticides and Agrochemicals Synthesis
2,4-Dichloro-5-methylpyridine serves as an intermediate in synthesizing various pesticides and agrochemicals. Research on synthesizing key intermediates like 2,3-Dichloro-5-trifluoromethylpyridine from 3-methylpyridine illustrates the role of 2,4-Dichloro-5-methylpyridine derivatives in producing insecticides and herbicides Chen Mei-ling, 2003. Furthermore, the synthesis routes of several 3-methylpyridine derivatives, including the chloro and trifluoromethyl pyridines, were discussed by Yang Yi (2005), emphasizing their application as intermediates in pesticide development.
Advanced Materials and Chemical Research
The compound also finds applications in the development of advanced materials and in detailed chemical research. Studies on the structure, vibrational, electronic, and NMR analyses of related chloro-nitropyridines and methylpyridines provide insights into their physical and chemical properties, contributing to material science and chemical synthesis G. Velraj, S. Soundharam, C. Sridevi, 2015.
Safety And Hazards
2,4-Dichloro-5-methylpyridine is toxic if swallowed . It causes serious eye damage and skin irritation . It may also cause respiratory irritation . The compound should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,4-dichloro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPJNQNLAKJWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505457 | |
Record name | 2,4-Dichloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methylpyridine | |
CAS RN |
56961-78-5 | |
Record name | 2,4-Dichloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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